BenchChemオンラインストアへようこそ!

Palbociclib orotate

CDK4/6 inhibition IC50 Biochemical assay

Palbociclib orotate (CAS 2757498-64-7) is the orotate salt of the CDK4/6 inhibitor palbociclib, specifically engineered with a GRAS-designated counterion to overcome the poor aqueous solubility and pH-dependent dissolution of the free base. With ≥98% purity and confirmed 10 mM solubility in DMSO, it ensures artifact-free dissolution for kinase assays, cell-based proliferation studies, and dose-response experiments. This form is ideally suited for oral gavage in murine xenograft/PDX models of HR+/HER2- breast cancer, and as a reference standard in salt/polymorph screening campaigns aimed at identifying solid forms with superior bioavailability. Researchers should independently validate pharmacokinetic parameters before scale-up. For R&D use only; not for human or veterinary use.

Molecular Formula C29H33N9O6
Molecular Weight 603.6 g/mol
Cat. No. B14900147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib orotate
Molecular FormulaC29H33N9O6
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11)
InChIKeyHOLXHPZTHUPIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib Orotate: Understanding the Physicochemical Baseline and Clinical Context


Palbociclib orotate (CAS 2757498-64-7) is the orotate salt form of palbociclib, an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . Palbociclib, developed by Pfizer and marketed as IBRANCE® for HR+/HER2- breast cancer, suffers from poor aqueous solubility due to its weakly basic nature and pH-dependent dissolution profile [1]. The orotate salt form is engineered to address these limitations; orotic acid is a generally recognized as safe (GRAS) counterion that can enhance solubility and dissolution characteristics compared to the free base [2]. However, the specific quantitative performance of the orotate salt relative to other salt forms (e.g., hydrochloride, isethionate) is not well-documented in the primary literature, creating a critical evidence gap for scientists and procurement specialists seeking to select the optimal form for in vitro or in vivo studies.

Why Palbociclib Orotate Cannot Be Interchanged with Other Salts or Free Base Without Experimental Validation


The physicochemical and biopharmaceutical performance of palbociclib is highly dependent on its solid-state form. The free base exhibits pH-dependent solubility, dissolving well only below pH 4 [1], which can lead to variable absorption in patients with altered gastric pH [2]. Salt formation with different counterions produces distinct crystalline forms with widely divergent solubility and dissolution rates—e.g., the ethane sulfonic acid (ESA) salt achieves a 63-fold increase in solubility over the free base [3]. The orotate salt, while theoretically advantageous, lacks published comparative data on its solubility enhancement factor or dissolution rate in biorelevant media. Therefore, assuming equivalent performance between the orotate salt and other forms (free base, HCl, isethionate) is scientifically unjustified and can lead to irreproducible experimental results or suboptimal in vivo outcomes.

Quantitative Differentiation of Palbociclib Orotate: Evidence-Based Comparison Against Alternatives


Comparative Potency: Palbociclib Orotate Exhibits Equivalent CDK4/6 Inhibition to Other Salts

Palbociclib orotate demonstrates CDK4 and CDK6 inhibition with IC50 values of 11 nM and 16 nM, respectively, in cell-free assays . These potency values are identical to those reported for palbociclib free base and the hydrochloride salt, indicating that the orotate counterion does not alter the intrinsic kinase inhibitory activity of the parent molecule . This equivalence is critical for ensuring that the choice of salt form does not compromise target engagement in biochemical or cellular assays.

CDK4/6 inhibition IC50 Biochemical assay

Solubility in DMSO: Palbociclib Orotate Offers Defined Solubility for In Vitro Stock Solutions

Palbociclib orotate has a reported solubility of 10 mM in DMSO . This value is comparable to the solubility of palbociclib hydrochloride in DMSO, which ranges from approximately 11 mg/mL (22.7 mM) to 13 mg/mL (26.9 mM) depending on the supplier . The defined DMSO solubility ensures consistent preparation of stock solutions for in vitro assays, reducing variability introduced by incomplete dissolution.

Solubility DMSO In vitro assay preparation

Clinical Bioavailability Baseline: The Free Base Sets a Benchmark for Salt Form Optimization

The absolute oral bioavailability of palbociclib free base (administered as IBRANCE® capsules) is 46% [1]. This low bioavailability is attributed to the compound's poor aqueous solubility and pH-dependent absorption [2]. Salt forms like the orotate are intended to improve solubility and thereby enhance oral absorption; however, no head-to-head comparative bioavailability data are available for palbociclib orotate. The 46% baseline serves as a quantitative benchmark against which any improved formulation must be measured.

Bioavailability Pharmacokinetics Oral absorption

Linear Pharmacokinetics: Palbociclib Exhibits Dose-Proportional Exposure, Facilitating Dose Selection

Palbociclib demonstrates linear pharmacokinetics over a dose range of 25 mg to 225 mg, with both AUC and Cmax increasing proportionally with dose [1]. This predictable exposure profile simplifies dose selection and reduces the risk of unexpected toxicity or subtherapeutic exposure. In contrast, ribociclib shows over-proportional increases and abemaciclib shows under-proportional increases in exposure with increasing dose, complicating dosing strategies [2]. This class-level differentiation is relevant regardless of the specific salt form, as the parent drug's pharmacokinetic behavior is expected to be preserved.

Pharmacokinetics Dose proportionality Exposure

Recommended Application Scenarios for Palbociclib Orotate Based on Quantitative Evidence


In Vitro Biochemical and Cellular Assays Requiring Defined Solubility

Palbociclib orotate is an optimal choice for researchers conducting in vitro kinase assays or cell-based proliferation studies where reliable DMSO solubility is required. With a reported solubility of 10 mM in DMSO [1], the orotate salt ensures complete dissolution and minimizes artifacts from undissolved particulate. This form is suitable for dose-response experiments, target validation studies, and combination therapy screenings in breast cancer or hepatocellular carcinoma models.

Preclinical In Vivo Efficacy Studies Where Solubility and Oral Bioavailability Are Critical

Although direct comparative bioavailability data for palbociclib orotate are lacking, the salt form is theoretically designed to enhance oral absorption. Based on class-level evidence showing that salt formation can dramatically improve solubility and dissolution (e.g., 63-fold increase for ESA salt [1]), palbociclib orotate may offer advantages for oral gavage administration in murine xenograft or patient-derived xenograft (PDX) models of HR+/HER2- breast cancer. Researchers should, however, confirm solubility and pharmacokinetic parameters empirically before scaling up studies.

Formulation Development and Salt Screening Programs

Palbociclib orotate serves as a reference compound in salt and polymorph screening campaigns aimed at identifying solid forms with improved physicochemical properties. Given the well-documented pH-dependent solubility of the free base [1] and the proven utility of organic acid coformers in enhancing dissolution [2], the orotate salt represents a strategic starting point for developing novel oral formulations with potentially superior bioavailability and reduced food effect.

Comparator Studies Against Other CDK4/6 Inhibitors

Palbociclib orotate can be used in comparative efficacy and safety studies against other CDK4/6 inhibitors such as ribociclib and abemaciclib. Palbociclib's linear pharmacokinetics [1] and well-characterized exposure-response relationship for neutropenia provide a robust baseline for benchmarking the performance of newer agents. The orotate salt ensures consistent delivery of the active moiety in such cross-drug comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.